molecular formula C18H13NO4 B3394653 4-[(3-hydroxynaphthalene-2-carbonyl)amino]benzoic Acid CAS No. 61504-01-6

4-[(3-hydroxynaphthalene-2-carbonyl)amino]benzoic Acid

Cat. No.: B3394653
CAS No.: 61504-01-6
M. Wt: 307.3 g/mol
InChI Key: PBBZNGXSQJMZHF-UHFFFAOYSA-N
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Description

4-[(3-Hydroxynaphthalene-2-carbonyl)amino]benzoic acid is a synthetic aromatic compound featuring a benzoic acid core substituted with a 3-hydroxynaphthalene-2-carbonylamino group.

Properties

IUPAC Name

4-[(3-hydroxynaphthalene-2-carbonyl)amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13NO4/c20-16-10-13-4-2-1-3-12(13)9-15(16)17(21)19-14-7-5-11(6-8-14)18(22)23/h1-10,20H,(H,19,21)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBBZNGXSQJMZHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C(=CC2=C1)C(=O)NC3=CC=C(C=C3)C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00413555
Record name 4-[(3-Hydroxynaphthalene-2-carbonyl)amino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00413555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61504-01-6
Record name 4-[(3-Hydroxynaphthalene-2-carbonyl)amino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00413555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-hydroxynaphthalene-2-carbonyl)amino]benzoic Acid typically involves the condensation of 3-hydroxynaphthalene-2-carboxylic acid with 4-aminobenzoic acid. The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond. The reaction mixture is then heated under reflux conditions to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that are environmentally friendly and cost-effective is also considered to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[(3-hydroxynaphthalene-2-carbonyl)amino]benzoic Acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group on the naphthalene ring can be oxidized to form a quinone derivative.

    Reduction: The carbonyl group can be reduced to form a hydroxyl group.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic substitution reactions typically use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Hydroxyl derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

4-[(3-hydroxynaphthalene-2-carbonyl)amino]benzoic Acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-[(3-hydroxynaphthalene-2-carbonyl)amino]benzoic Acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects .

Comparison with Similar Compounds

Key Physicochemical Properties:

  • Molecular Weight : 307.3 g/mol (inferred from the 1-hydroxy isomer in ).
  • Hydrogen Bond Donors/Acceptors: 3 donors (hydroxyl, amide, carboxylic acid) and 4 acceptors .
  • LogP : Estimated ~3.7 (based on the 1-hydroxy analog), suggesting moderate lipophilicity .

The compound’s structure combines a planar naphthalene system with a carboxylic acid, enabling diverse interactions such as π-π stacking, hydrogen bonding, and metal coordination.

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

The following table summarizes key structural analogs, their functional groups, and biological activities:

Compound Name Molecular Weight (g/mol) Functional Groups Biological Activity/Application Key Reference
4-[(3-Hydroxynaphthalene-2-carbonyl)amino]benzoic acid 307.3 Hydroxynaphthoyl, amide, benzoic acid Hypothesized antibacterial/antioxidant
4-[(2-Hydroxybenzylidene)amino]benzoic acid (JP4) 257.2 Schiff base, hydroxyl, benzoic acid Antibacterial (against E. coli, S. aureus)
Dabcyl (4-((4-(Dimethylamino)phenyl)azo)-benzoic acid) 316.3 Azo dye, dimethylamino, benzoic acid Fluorescent quencher in biochemical assays
4-Chloro-3-{[(naphthalen-2-ylcarbonyl)carbamothioyl]amino}benzoic acid 384.84 Thiourea, naphthoyl, chloro Unknown (structural study)
2-Amino-4-chloro-3-hydroxybenzoic acid 201.6 Amino, chloro, hydroxyl, benzoic acid Inhibitor of 3-hydroxyanthranilate dioxygenase

Biological Activity

4-[(3-Hydroxynaphthalene-2-carbonyl)amino]benzoic acid, also known by its CAS number 61504-01-6, is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₈H₁₃N₁O₄
  • Molecular Weight : 307.3 g/mol
  • Purity : Available in purities ranging from 95% to 98% from various suppliers .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound may exert its effects through:

  • Inhibition of Enzymatic Activity : It may inhibit enzymes involved in inflammatory pathways.
  • Interaction with Receptors : The compound can bind to various receptors, modulating their activity and influencing cellular signaling pathways.

Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro studies have shown that it can reduce the production of pro-inflammatory cytokines in cultured cells.

Case Study :
A study conducted on human macrophages demonstrated that treatment with this compound led to a decrease in TNF-alpha and IL-6 levels, suggesting its potential as an anti-inflammatory agent .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Preliminary studies have reported that it possesses inhibitory effects against various bacterial strains.

Experimental Findings :
In a screening assay, this compound showed notable activity against Staphylococcus aureus and Escherichia coli, indicating its potential as a lead compound for developing new antimicrobial agents .

Data Table: Summary of Biological Activities

Activity Type Effect Reference
Anti-inflammatoryDecreased cytokine production
AntimicrobialInhibitory effect on bacterial strains
Enzymatic inhibitionModulation of inflammatory enzymes

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 4-[(3-hydroxynaphthalene-2-carbonyl)amino]benzoic Acid, and how can reaction conditions be optimized?

  • Classification : Basic
  • Answer : Synthesis typically involves coupling 3-hydroxynaphthalene-2-carboxylic acid with 4-aminobenzoic acid using carbodiimide-based coupling agents (e.g., EDC or DCC) in anhydrous solvents like DMF or THF. Optimization includes adjusting stoichiometric ratios (1:1.2 for amine:carbonyl) and reaction temperatures (0–25°C) to minimize side reactions. Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high yield and purity .

Q. How can the structural integrity of this compound be confirmed experimentally?

  • Classification : Basic
  • Answer : Use a combination of spectroscopic techniques:

  • FTIR : Confirm amide bond formation (C=O stretch at ~1650 cm⁻¹) and hydroxyl groups (~3200–3500 cm⁻¹).
  • NMR : ¹H NMR (DMSO-d₆) should show aromatic protons (δ 6.8–8.5 ppm), amide NH (δ ~10 ppm), and carboxylic acid proton (δ ~12 ppm). ¹³C NMR verifies carbonyl carbons (amide at ~165 ppm, carboxylic acid at ~170 ppm).
  • X-ray crystallography : Resolve crystal structure using SHELX software for bond-length validation .

Q. What solvents and conditions are suitable for maintaining the stability of this compound during storage?

  • Classification : Basic
  • Answer : Store in anhydrous DMSO or ethanol at –20°C to prevent hydrolysis of the amide bond. Avoid prolonged exposure to light, as the naphthol group may undergo photodegradation. Thermal gravimetric analysis (TGA) can assess decomposition thresholds (e.g., stability up to 150°C) .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound?

  • Classification : Advanced
  • Answer : Perform molecular docking (AutoDock Vina) to assess interactions with targets like cyclooxygenase-2 (COX-2) or carbonic anhydrase. Parameterize the naphthol group’s hydrogen-bonding capacity and compare with known inhibitors (e.g., sulfonamide derivatives). MD simulations (GROMACS) evaluate binding stability over 100 ns trajectories .

Q. What strategies resolve contradictions in crystallographic data for this compound?

  • Classification : Advanced
  • Answer : Cross-validate SHELXL-refined structures with spectroscopic data. For example, if hydrogen-bonding networks in X-ray data conflict with NMR-derived tautomeric forms, use density functional theory (DFT) calculations (B3LYP/6-31G*) to model energetically favorable conformers. Multi-temperature crystallography (100–300 K) can identify dynamic disorder .

Q. How does the hydroxynaphthalene moiety influence the compound’s solubility and bioavailability?

  • Classification : Advanced
  • Answer : The hydrophobic naphthalene group reduces aqueous solubility but enhances membrane permeability. Quantify logP (HPLC-derived) to assess lipophilicity. Modify via salt formation (e.g., sodium carboxylate) or co-solvent systems (PEG-400/water) to improve bioavailability. Compare with analogs lacking the naphthol group to isolate solubility effects .

Q. What experimental designs are optimal for evaluating enzyme inhibition kinetics?

  • Classification : Advanced
  • Answer : Use a stopped-flow spectrophotometer to monitor real-time inhibition of tyrosinase or hydrolases. Vary inhibitor concentrations (0.1–10 μM) and fit data to Michaelis-Menten models. IC₅₀ values can be cross-checked with isothermal titration calorimetry (ITC) for enthalpy-driven binding validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-[(3-hydroxynaphthalene-2-carbonyl)amino]benzoic Acid
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4-[(3-hydroxynaphthalene-2-carbonyl)amino]benzoic Acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.